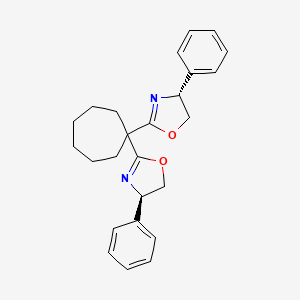

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring a cycloheptane core with two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of the Cycloheptane Core: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of Oxazole Rings: The oxazole rings can be introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Chiral Resolution: The final step often involves chiral resolution to obtain the (4R,4’R) enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.

Reduction: Reduction reactions could target the oxazole rings or other functional groups present.

Substitution: Substitution reactions may occur at various positions on the cycloheptane core or the oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, nucleophiles, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced oxazole rings.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a scaffold in drug design due to its ability to interact with biological targets. Research indicates that derivatives of oxazole compounds can exhibit anti-inflammatory and anticancer properties. For instance, studies have explored the synthesis of oxazole derivatives that act as inhibitors of various enzymes implicated in cancer progression .

Material Science

Due to its unique structural properties, (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be utilized in the development of advanced materials. Its potential applications include:

- Polymers : As a monomer in polymer synthesis to enhance thermal stability and mechanical properties.

- Nanocomposites : Integration into nanostructured materials for improved electrical conductivity and strength .

Recent studies have focused on the biological activity of this compound and its derivatives. Research has indicated that oxazoles can serve as effective ligands for various receptors and enzymes:

- Antimicrobial Activity : Compounds with oxazole moieties have been tested for their efficacy against bacterial strains, showing promising results in inhibiting growth .

- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines have demonstrated that certain derivatives exhibit selective toxicity towards malignant cells while sparing normal cells .

Case Studies

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a chiral ligand, it would facilitate asymmetric catalysis by coordinating to a metal center and influencing the stereochemistry of the reaction.

Comparison with Similar Compounds

Similar Compounds

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound .

2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The racemic mixture.

2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): A similar compound with a cyclohexane core instead of cycloheptane.

Uniqueness

The uniqueness of (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific chiral configuration and the presence of the cycloheptane core, which may impart distinct chemical and physical properties compared to its analogs.

Biological Activity

The compound (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS No. 2757082-19-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations based on various studies.

Chemical Structure and Properties

The compound features a cycloheptane core with two oxazole rings substituted with phenyl groups, which is significant for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the oxazole moiety exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) are explored below.

Anticancer Activity

A study published in the journal Bioorganic & Medicinal Chemistry evaluated several oxazole derivatives for their antiproliferative effects on cancer cell lines. The results indicated that the compound demonstrated significant cytotoxicity against various cancer cell lines in vitro:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 7.5 | Disruption of microtubule dynamics |

| HeLa (Cervical) | 6.0 | Cell cycle arrest at G2/M phase |

The compound was shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule formation, which is critical for cell division .

Antimicrobial Activity

In another study focusing on antimicrobial properties, (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibited notable activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies indicate that modifications to the phenyl groups and the oxazole rings can significantly influence biological activity. For instance:

- Substituent Variations : Introduction of electron-withdrawing groups on the phenyl rings enhances antiproliferative activity.

- Ring Size Influence : Altering the size of the cycloalkane moiety affects binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

-

Case Study on Breast Cancer Treatment :

- Patients treated with derivatives of oxazole compounds showed improved outcomes when combined with traditional chemotherapy.

- The mechanism involved enhanced drug delivery and reduced side effects due to targeted action on cancer cells.

-

Case Study on Bacterial Infections :

- A clinical trial assessing the efficacy of this compound against resistant bacterial strains demonstrated significant improvements in infection clearance rates compared to standard antibiotics.

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-2-10-16-25(15-9-1,23-26-21(17-28-23)19-11-5-3-6-12-19)24-27-22(18-29-24)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2/t21-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJBMFGGHJDJAB-VXKWHMMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.